molecular formula C11H22N2O2 B566129 (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 438049-91-3

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B566129
CAS No.: 438049-91-3
M. Wt: 214.309
InChI Key: NUZXPHIQZUYMOR-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 438049-91-3) is a chiral piperazine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protective group and two methyl substituents at the 3R and 5R positions of the piperazine ring. This compound is notable for its role in the development of HIV-1 entry inhibitors, as demonstrated by its use in synthesizing tert-butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate (Compound 8), a precursor in antiviral research . The stereospecificity of the (3R,5R) configuration enhances its utility in designing bioactive molecules with targeted interactions.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Stereoisomers and Diastereomers

The compound’s stereochemistry critically differentiates it from analogues:

  • (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (CAS: 129779-30-2): This diastereomer exhibits distinct physicochemical properties, such as solubility (4.67 mg/mL in DMSO) and storage requirements (2–8°C, light-sensitive) .
  • tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate (CAS: 639068-43-2): A positional isomer with methyl groups at the 2 and 6 positions. While it shares the Boc-protected piperazine core, its synthesis involves different starting materials, such as cis-2,6-dimethylpiperazine, and yields vary depending on reaction conditions (e.g., 72% yield at 0°C vs. 96% at room temperature) .

Table 1: Key Structural Analogues

Compound Name CAS Number Key Features Synthesis Yield Application
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 438049-91-3 Antiviral precursor; (3R,5R) stereochemistry 96% HIV-1 inhibitor synthesis
(3R,5S)-rel isomer 129779-30-2 Diastereomer; lower solubility (4.67 mg/mL) Not reported Research chemical
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate 639068-43-2 Positional isomer; synthesized at 0°C 72% Intermediate in organic synthesis

Functionalized Derivatives

Derivatives with additional substituents demonstrate expanded reactivity:

  • tert-Butyl 4-benzoyl-3,5-dimethylpiperazine-1-carboxylate (Compound 8): Synthesized via benzoylation of the parent compound, achieving 94% yield. This derivative is pivotal in HIV-1 research due to its enhanced binding affinity .
  • tert-Butyl 3,5-dimethyl-4-phenylpiperazine-1-carboxylate (30b): Introduces a phenyl group via Pd-catalyzed coupling (18 h at 100°C), showcasing the compound’s versatility in aryl functionalization .

Biological Activity

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2}. The compound features a tert-butyl group and two methyl groups attached to a piperazine ring, which enhances its lipophilicity and may influence its pharmacokinetic properties.

Research indicates that piperazine derivatives often exhibit a range of biological activities, including:

  • Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's disease .
  • Antagonism of Receptors : Piperazine compounds have been identified as antagonists for various receptors, including serotonin and dopamine receptors. This activity may contribute to their potential use in treating psychiatric disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Acetylcholinesterase InhibitionPotential use in neurodegenerative disease therapy .
Receptor AntagonismPossible effects on serotonin and dopamine pathways .
CytotoxicityPreliminary studies indicate potential cytotoxic effects against certain cancer cell lines .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of various piperazine derivatives, including this compound. Results indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.
  • Anticancer Activity : Another study focused on the cytotoxic effects of piperazine derivatives on human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent.

Research Findings

Recent research highlights the importance of structure-activity relationships in determining the biological efficacy of piperazine derivatives. The presence of specific functional groups and stereochemistry plays a crucial role in modulating their interactions with biological targets.

Key Findings:

  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to acetylcholinesterase active sites, supporting its role as an inhibitor .
  • Pharmacokinetic Profiles : Preliminary assessments suggest favorable pharmacokinetic properties for this compound, including good solubility and permeability profiles consistent with Lipinski's Rule of Five .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, and how are reaction conditions controlled?

  • Methodological Answer : The compound is synthesized via reaction of cis-2,6-dimethylpiperazine with 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile in tetrahydrofuran (THF) at 0°C for 2 hours under anhydrous conditions. Key parameters include strict temperature control to minimize side reactions and solvent evaporation under reduced pressure for purification. Yield optimization requires stoichiometric equivalence of reagents and inert atmosphere maintenance .

Q. How should stock solutions of this compound be prepared and stored for experimental reproducibility?

  • Methodological Answer : Prepare stock solutions in anhydrous DMSO at 10 mM concentration. Aliquot into light-protected vials and store short-term at 2–8°C. For long-term stability, store below -20°C with limited freeze-thaw cycles. Solubility in DMSO is 46.6 mg/mL at 25°C, while aqueous solubility (<1 mg/mL) necessitates cosolvents like ethanol (23.3 mg/mL) for biological assays .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Confirm structural integrity via 1^1H NMR (δ 1.45 ppm for tert-butyl group) and LC-MS (M+H+^+ at m/z 215.2). Purity >98% is achievable with silica gel chromatography (hexanes/ethyl acetate) .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what methods resolve diastereomeric impurities?

  • Methodological Answer : Employ chiral supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and CO2_2/ethanol (90:10) mobile phase to achieve baseline separation. Enantiomeric excess (ee) >99% is confirmed by comparing retention times with racemic standards. For diastereomers, use 13^{13}C NMR to distinguish stereochemical environments, particularly at C3 and C5 positions .

Q. What strategies address discrepancies in reported solubility data across solvent systems?

  • Methodological Answer : Conduct systematic solubility studies using nephelometry or UV-Vis spectroscopy under controlled conditions (25°C, pH 7.4). For example:

  • DMSO : 46.6 mg/mL
  • Methanol : 23.3 mg/mL
  • Water : <1 mg/mL (requires 10% PEG-400 for solubility enhancement)
    Document solvent batch variability (e.g., residual water in DMSO) and use Karl Fischer titration to standardize solvent purity .

Q. How can structural modifications enhance biological activity in medicinal chemistry applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at the piperazine N-atoms to modulate receptor affinity. Replace the Boc group with acetyl or sulfonyl variants to improve membrane permeability. In kinase inhibition assays, acetyl derivatives showed 3-fold higher binding affinity, validated via molecular docking (PDB: 2JDO) and surface plasmon resonance (SPR) .

Q. What experimental design principles apply when using this compound in multi-step syntheses?

  • Methodological Answer : For coupling reactions (e.g., Suzuki-Miyaura), pre-activate the piperazine nitrogen via Boc deprotection (4M HCl/dioxane). Monitor intermediates by TLC (silica GF254, ethyl acetate/hexanes) and purify via flash chromatography. In a recent study, tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate derivatives achieved 85% yield using Pd(PPh3_3)4_4 catalysis .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability during storage?

  • Methodological Answer : Stability varies with storage format (neat solid vs. solution). Neat solid remains stable for >12 months at 2–8°C in inert atmosphere, while DMSO solutions degrade by 5%/month at 25°C. Use accelerated stability studies (40°C/75% RH for 6 weeks) and UPLC-MS to identify degradation products (e.g., tert-butyl alcohol via hydrolysis) .

Properties

IUPAC Name

tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680192
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438049-91-3
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.